

Sulfo Cy3 bis COOH for In Vivo Imaging: Application Notes and Protocols

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Compound of Interest

Compound Name: Sulfo Cy3 bis COOH

Cat. No.: B15555433

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Introduction

Sulfo Cy3 bis COOH is a water-soluble, bright orange-fluorescent dye designed for in vivo imaging applications. As a derivative of the well-established Cy3 dye, it possesses excellent photophysical properties, including a high molar extinction coefficient and good quantum yield. The presence of two carboxylic acid groups allows for versatile conjugation to a wide range of biomolecules, such as peptides, antibodies, and small molecules, enabling the creation of targeted imaging probes. The addition of sulfonate groups enhances its hydrophilicity, which can improve the pharmacokinetic profile of the resulting conjugate by promoting renal clearance and reducing non-specific tissue accumulation.^{[1][2][3]} This document provides detailed application notes and protocols for the use of **Sulfo Cy3 bis COOH** in preclinical in vivo imaging.

Properties of Sulfo Cy3 bis COOH

The photophysical and chemical properties of **Sulfo Cy3 bis COOH** make it a robust choice for in vivo fluorescence imaging. The dual carboxylic acid moieties offer multiple attachment points or can be used to create crosslinked conjugates. Its bright fluorescence in the orange-red part of the spectrum provides a good balance between tissue penetration and detector sensitivity.

Table 1: Quantitative Data for Sulfo Cy3 Dyes

Property	Value	Notes
Excitation Maximum (λ_{ex})	~555 nm	In aqueous buffers.
Emission Maximum (λ_{em})	~569 nm	In aqueous buffers.
Molar Extinction Coefficient (ϵ)	~150,000 $\text{cm}^{-1}\text{M}^{-1}$	Value for a similar Cy3 derivative.
Quantum Yield (Φ)	~0.15	Value for a similar bis-acid Cy3 derivative.
Molecular Weight	710.79 g/mol	[4]
Solubility	High	Water-soluble due to sulfonate groups.[5][6][7][8]
Reactive Groups	Two Carboxylic Acids (-COOH)	Can be activated for conjugation to primary amines.

Experimental Protocols

Protocol 1: Activation of Sulfo Cy3 bis COOH for Bioconjugation

The two carboxylic acid groups on **Sulfo Cy3 bis COOH** must be activated to react with primary amines on a target molecule (e.g., lysine residues on a peptide or antibody). A common and effective method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS). This two-step process creates a more stable, amine-reactive Sulfo-NHS ester.

Materials:

- **Sulfo Cy3 bis COOH**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

- Target biomolecule (e.g., peptide, antibody) in a suitable buffer
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
- Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
- Desalting columns

Procedure:

- Dissolve **Sulfo Cy3 bis COOH**: Prepare a stock solution of **Sulfo Cy3 bis COOH** in the Activation Buffer.
- Prepare EDC and Sulfo-NHS: Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in the Activation Buffer or water.
- Activation Reaction:
 - To the **Sulfo Cy3 bis COOH** solution, add EDC and Sulfo-NHS. A typical molar ratio is 1:5:10 (Dye:EDC:Sulfo-NHS).
 - Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.
- Conjugation to Biomolecule:
 - Add the activated **Sulfo Cy3 bis COOH** solution to your target biomolecule dissolved in Conjugation Buffer. The optimal molar ratio of dye to biomolecule will depend on the target and should be empirically determined.
 - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
- Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
- Purification: Remove unconjugated dye and reaction byproducts by passing the solution through a desalting column equilibrated with PBS.

Protocol 2: In Vivo Imaging of a Sulfo Cy3-Labeled Peptide in a Tumor Model

This protocol is adapted from a study using a Sulfo-Cy3 labeled cell-penetrating peptide for tumor imaging.^[9]

Materials:

- Sulfo Cy3-labeled peptide (or other targeting moiety)
- Tumor-bearing mice (e.g., subcutaneous xenograft model)
- Sterile PBS
- Anesthetic (e.g., isoflurane)
- In vivo imaging system equipped with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm)

Procedure:

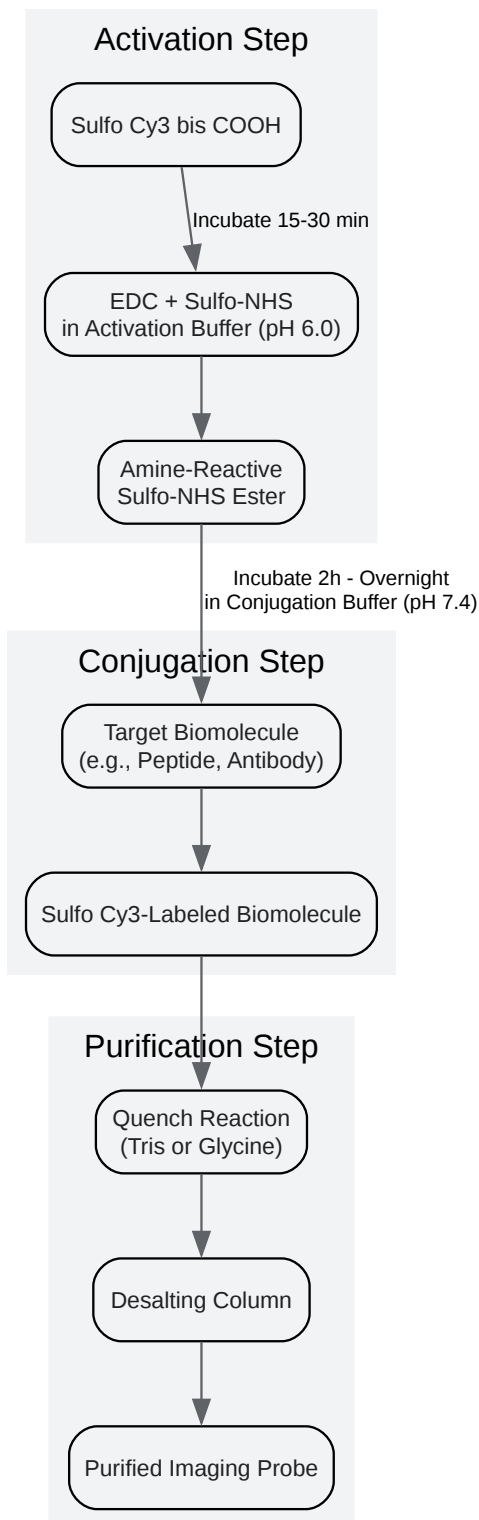
- **Probe Preparation:** Dissolve the purified Sulfo Cy3-labeled peptide in sterile PBS to the desired concentration.
- **Animal Preparation:** Anesthetize the tumor-bearing mouse using isoflurane.
- **Probe Administration:** Administer the Sulfo Cy3-labeled peptide via intravenous (tail vein) injection. The typical dose may range from 1 to 10 mg/kg, depending on the probe's characteristics.
- **In Vivo Fluorescence Imaging:**
 - Place the anesthetized mouse in the imaging system.
 - Acquire fluorescence images at various time points post-injection (e.g., 10 minutes, 1 hour, 4 hours, 24 hours) to monitor the biodistribution and tumor accumulation of the probe.^[9]

- Acquire a brightfield or photographic image for anatomical reference.
- Ex Vivo Biodistribution (Optional):
 - At the final time point, euthanize the mouse.
 - Dissect major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart) and rinse with PBS.
 - Image the dissected organs in the imaging system to quantify the fluorescence signal in each tissue.

Visualizations

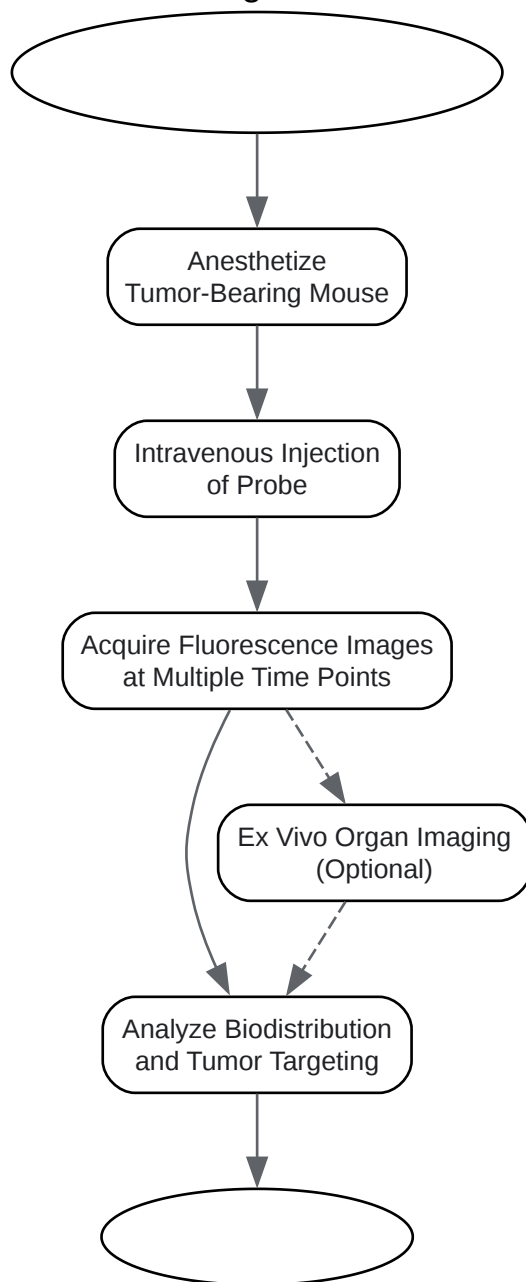
Conjugation Workflow

Workflow for Bioconjugation of Sulfo Cy3 bis COOH

[Click to download full resolution via product page](#)Caption: Bioconjugation workflow for labeling biomolecules with **Sulfo Cy3 bis COOH**.

In Vivo Imaging Experimental Design

Experimental Design for In Vivo Imaging

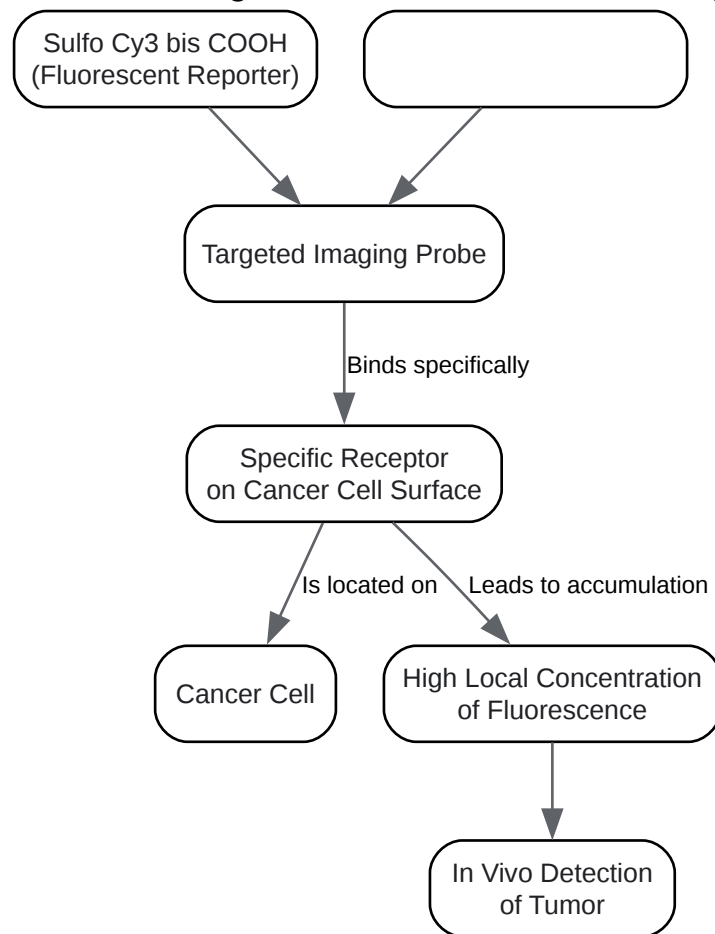


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Caption: Workflow for a typical in vivo imaging experiment using a Sulfo Cy3-labeled probe.

Rationale for Targeted In Vivo Imaging

Rationale for Targeted Fluorescent Probe Imaging



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Caption: Logical relationship illustrating targeted in vivo cancer imaging.

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